molecular formula C15H13Cl2N5 B1679493 Robenidine CAS No. 25875-51-8

Robenidine

Katalognummer: B1679493
CAS-Nummer: 25875-51-8
Molekulargewicht: 334.2 g/mol
InChI-Schlüssel: MOOFYEJFXBSZGE-QJUDHZBZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Biologische Aktivität

Robenidine is an anticoccidial agent primarily used in veterinary medicine, particularly for the control of coccidiosis in poultry and rabbits. Its biological activity extends beyond its primary use, demonstrating significant antimicrobial properties against various bacterial pathogens. This article explores the biological activity of this compound, focusing on its antimicrobial effects, safety assessments, and case studies.

Antimicrobial Activity

This compound exhibits notable antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for various pathogens have been documented, indicating its effectiveness in different scenarios.

Table 1: Antimicrobial Activity of this compound

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus (MRSA)1 - 16Bactericidal
Escherichia coli8Bactericidal
Klebsiella pneumoniae8Bactericidal
Pseudomonas aeruginosa16Bactericidal
Acinetobacter baumannii8Bactericidal

This compound's effectiveness is enhanced when combined with membrane permeabilizers such as ethylenediaminetetraacetic acid (EDTA) and polymyxin B nonapeptide (PMBN). These combinations have shown synergistic effects, significantly reducing MIC values and enhancing bactericidal activity against Gram-negative pathogens .

The exact mechanism of action for this compound remains to be fully elucidated. However, studies suggest that it disrupts the membrane potential of bacterial cells. This disruption is particularly evident in Gram-positive organisms, where this compound's action leads to cell death due to compromised energy maintenance mechanisms .

Case Study: Efficacy Against Multidrug-Resistant Strains

A study evaluated the efficacy of this compound against multidrug-resistant strains associated with canine otitis externa. The results indicated that this compound alone demonstrated limited activity against Gram-negative bacteria; however, when used in combination with EDTA or PMBN, it exhibited potent antibacterial activity. This finding supports the potential for developing new formulations that leverage these combinations for treating resistant infections .

Safety and Toxicological Assessments

This compound hydrochloride has undergone extensive safety evaluations. The European Food Safety Authority (EFSA) has assessed its use as a feed additive and concluded that it poses no significant risk to terrestrial or aquatic environments when used at recommended levels. The no observed adverse effect level (NOAEL) has been established at approximately 13.5 mg/kg body weight per day based on various animal studies .

Table 2: Safety Evaluations of this compound

Study Type Species NOAEL (mg/kg bw/day) Findings
Subchronic StudyRats13.5No substance-related changes observed
Chronic StudyDogs19No tumor developments recorded
Long-term Effects StudyMice14Renal changes observed at higher doses

These studies indicate that this compound is generally well tolerated with a favorable safety profile when administered within specified limits.

Q & A

Basic Research Questions

Q. What are the primary mechanisms of action of Robenidine against protozoal infections in poultry, and how can researchers design in vitro studies to validate these mechanisms?

  • Methodological Guidance : Begin with in vitro susceptibility assays (e.g., minimum inhibitory concentration [MIC] testing) using Eimeria-infected cell cultures. Include controls for drug solubility and stability. Validate mechanisms via fluorescence microscopy to observe parasite membrane disruption or ATP depletion assays to assess energy metabolism interference .

Q. What standardized protocols exist for assessing this compound's efficacy in avian coccidiosis models, and how should researchers control for environmental variables?

  • Methodological Guidance : Use controlled infection models with standardized Eimeria oocyst counts. Randomize treatment groups and include placebo controls. Monitor variables like feed composition, housing temperature, and co-infections, which may alter drug bioavailability. Reference OIE guidelines for antimicrobial testing in poultry .

Q. How can researchers investigate this compound's role in delaying antibiotic resistance, and what longitudinal study designs are appropriate?

  • Methodological Guidance : Employ sequential exposure experiments in Eimeria-infected flocks, alternating this compound with other anticoccidials (e.g., ionophores). Use PCR to track resistance gene markers (e.g., EtCRP1) over multiple generations. Include pharmacokinetic analyses to correlate dosing regimens with resistance emergence .

Advanced Research Questions

Q. How can transcriptomic approaches like RNA-seq elucidate this compound's impact on fungal cell wall integrity pathways, and what are the critical controls for such studies?

  • Methodological Guidance : Treat Candida albicans cultures with sub-MIC this compound doses, extract RNA at timed intervals (e.g., 30–120 minutes), and perform RNA-seq. Include untreated controls and normalize data using housekeeping genes (e.g., ACT1). Validate findings via qRT-PCR of key targets (e.g., RLM1) and phenotypic assays (e.g., cell wall stress sensitivity) .

Q. What computational strategies are recommended for predicting this compound's off-target effects in mammalian systems, and how should researchers validate these predictions experimentally?

  • Methodological Guidance : Use molecular docking simulations (e.g., AutoDock Vina) to screen this compound against human kinase or GPCR libraries. Prioritize high-affinity targets for in vitro validation (e.g., kinase inhibition assays). Cross-reference with ToxCast database to assess hepatotoxicity risks .

Q. How should researchers resolve contradictions between in vitro efficacy data and in vivo trial outcomes for this compound?

  • Methodological Guidance : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify bioavailability gaps. Use ex vivo intestinal absorption models (e.g., Caco-2 cells) to assess drug permeability. If in vivo efficacy is lower than in vitro predictions, evaluate gut microbiota interactions via metagenomic sequencing .

Q. What experimental designs are optimal for studying this compound's synergy with antifungal agents like fluconazole?

  • Methodological Guidance : Perform checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). Use time-kill curves to assess synergistic effects over 24–48 hours. Include mechanistic studies (e.g., membrane fluidity measurements via laurdan staining) to identify combined action pathways .

Q. Methodological Best Practices

  • Reproducibility : Document solvent purity, drug storage conditions, and instrument calibration details (e.g., HPLC gradients). For avian studies, specify oocyst speciation methods and animal welfare compliance .
  • Data Reporting : Report MIC values with 95% confidence intervals and use Shapiro-Wilk tests to confirm normality before applying parametric statistics. Avoid overinterpreting "significant" results without Bonferroni corrections for multiple comparisons .
  • Ethical Compliance : For studies involving animal models, adhere to ARRIVE guidelines for sample size justification and humane endpoints .

Eigenschaften

CAS-Nummer

25875-51-8

Molekularformel

C15H13Cl2N5

Molekulargewicht

334.2 g/mol

IUPAC-Name

1,2-bis[(Z)-(4-chlorophenyl)methylideneamino]guanidine

InChI

InChI=1S/C15H13Cl2N5/c16-13-5-1-11(2-6-13)9-19-21-15(18)22-20-10-12-3-7-14(17)8-4-12/h1-10H,(H3,18,21,22)/b19-9-,20-10-

InChI-Schlüssel

MOOFYEJFXBSZGE-QJUDHZBZSA-N

SMILES

C1=CC(=CC=C1C=NNC(=NN=CC2=CC=C(C=C2)Cl)N)Cl

Isomerische SMILES

C1=CC(=CC=C1/C=N\NC(=N/N=C\C2=CC=C(C=C2)Cl)N)Cl

Kanonische SMILES

C1=CC(=CC=C1C=NNC(=NN=CC2=CC=C(C=C2)Cl)N)Cl

Aussehen

Solid powder

Key on ui other cas no.

25875-50-7
25875-51-8

Piktogramme

Irritant

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Cytostat
Hydrochloride, Robenidine
Robenidine
Robenidine Hydrochloride
Robenz
Robenzidene
Robenzidine

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

[4-(Methoxycarbonyl)cyclohexyl]methanaminium
[4-(Methoxycarbonyl)cyclohexyl]methanaminium
Robenidine
[4-(Methoxycarbonyl)cyclohexyl]methanaminium
[4-(Methoxycarbonyl)cyclohexyl]methanaminium
Robenidine
[4-(Methoxycarbonyl)cyclohexyl]methanaminium
[4-(Methoxycarbonyl)cyclohexyl]methanaminium
Robenidine
[4-(Methoxycarbonyl)cyclohexyl]methanaminium
[4-(Methoxycarbonyl)cyclohexyl]methanaminium
Robenidine
[4-(Methoxycarbonyl)cyclohexyl]methanaminium
Robenidine
[4-(Methoxycarbonyl)cyclohexyl]methanaminium
Robenidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.